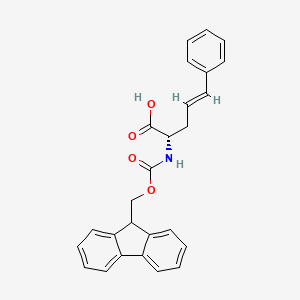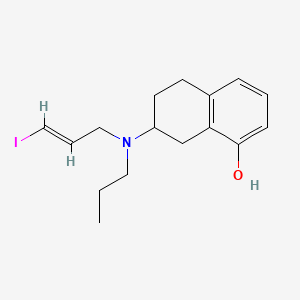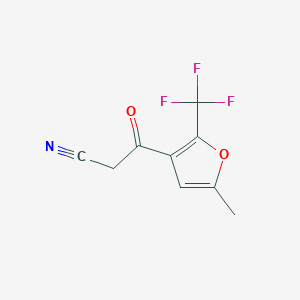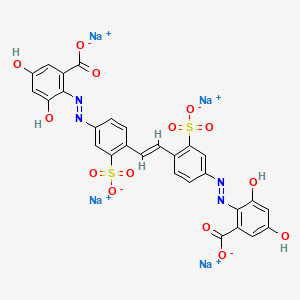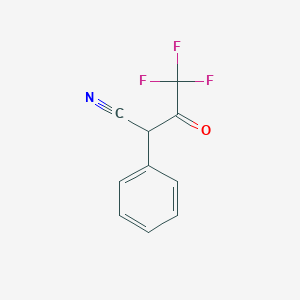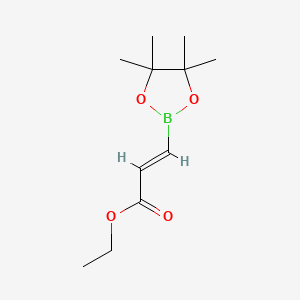
methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
説明
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as MDPC, is a pyrrole derivative that has gained significant attention in scientific research due to its potential applications in various fields. MDPC is a synthetic compound that can be synthesized using different methods.
科学的研究の応用
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to exhibit potent antitumor activity against different types of cancer cells. It has also been shown to have antimicrobial and antiviral properties. In material science, methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In organic electronics, methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
作用機序
The exact mechanism of action of methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is not fully understood. However, it has been proposed that methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been found to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It is also stable under different conditions, which makes it suitable for various experimental setups. However, one of the limitations of methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has shown promising results in various scientific research applications. Future research could focus on the development of novel methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives with improved properties. In medicinal chemistry, methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives could be synthesized with increased potency and selectivity against different types of cancer cells. In material science, methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives could be used as building blocks for the synthesis of novel organic materials with improved optical and electronic properties. In organic electronics, methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives could be developed as efficient hole-transporting materials for OLEDs and OSCs.
合成法
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be synthesized using different methods. The most common method involves the reaction of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting product is then treated with methyl iodide to obtain methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate.
特性
IUPAC Name |
methyl 4-[(E)-hydroxyiminomethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-7(4-10-13)8(6(2)11-5)9(12)14-3/h4,11,13H,1-3H3/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIHBVKWVUQEOI-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425383 | |
| Record name | Methyl 3-[(hydroxyamino)methylidene]-2,5-dimethyl-3H-pyrrole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
175205-92-2 | |
| Record name | Methyl 3-[(hydroxyamino)methylidene]-2,5-dimethyl-3H-pyrrole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






